molecular formula C20H19F6N3O2S B11515610 methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11515610
M. Wt: 479.4 g/mol
InChI Key: WVQYFMUFAUWMNY-UHFFFAOYSA-N
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Description

METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including amino, cyano, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydropyridine core, followed by the introduction of the trifluoromethyl groups and the cyclohepta[b]thiophene moiety. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the amino group yields nitro derivatives, while reduction of the cyano group yields primary amines.

Scientific Research Applications

METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyano-4-phenyl-5-carboethoxy-6-methyl-4H-pyran: Shares the cyano and amino groups but lacks the trifluoromethyl and cyclohepta[b]thiophene moieties.

    Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates: Similar in having the cyano and amino groups but differs in the overall structure and functional groups.

Uniqueness

METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of trifluoromethyl groups and the cyclohepta[b]thiophene ring, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C20H19F6N3O2S

Molecular Weight

479.4 g/mol

IUPAC Name

methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H19F6N3O2S/c1-10-8-18(19(21,22)23,20(24,25)26)12(9-27)15(28)29(10)16-14(17(30)31-2)11-6-4-3-5-7-13(11)32-16/h8H,3-7,28H2,1-2H3

InChI Key

WVQYFMUFAUWMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=C(N1C2=C(C3=C(S2)CCCCC3)C(=O)OC)N)C#N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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